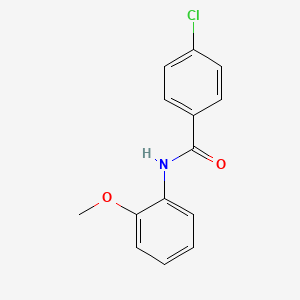

4-chloro-N-(2-methoxyphenyl)benzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404987. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(2-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-18-13-5-3-2-4-12(13)16-14(17)10-6-8-11(15)9-7-10/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZFQFAZVNUDFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80323845 | |

| Record name | 4-chloro-N-(2-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7508-80-7 | |

| Record name | NSC404987 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-N-(2-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactions at the 4 Chloro Position:the Aryl Chloride Presents a Prime Site for Palladium Catalyzed Cross Coupling Reactions.acs.orgthis Allows for the Substitution of the Chlorine Atom to Form New Carbon Carbon and Carbon Heteroatom Bonds, Significantly Diversifying the Core Structure. Examples of Such Transformations, Widely Applied in Medicinal Chemistry, Include:

Suzuki Coupling: Reaction with boronic acids to introduce new aryl or alkyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl derivatives, a fundamental method for constructing complex aniline (B41778) structures. acs.org

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Cyanation: Introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Advanced Synthetic Methodologies for 4 Chloro N 2 Methoxyphenyl Benzamide and Analogues

Historical and Contemporary Approaches to Benzamide (B126) Synthesis

The formation of the amide bond is one of the most fundamental reactions in organic chemistry. Historically, the most common method for synthesizing benzamides has been the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base to neutralize the resulting hydrochloric acid by-product. core.ac.uk This method, while robust and widely used, often requires stoichiometric amounts of base and can generate significant waste. core.ac.uk Other classical approaches include the hydrolysis of nitriles, rearrangements of oximes, and interconversions of various carboxylic acid derivatives. nih.govchemicalbook.com

Contemporary synthetic chemistry has focused on developing more atom-economical, efficient, and environmentally benign catalytic processes. core.ac.uk These modern methods often seek to avoid the pre-activation of carboxylic acids into more reactive species like acid chlorides. researchgate.net Noteworthy advancements include:

Direct Amidation: Catalytic methods that directly couple carboxylic acids and amines have been developed using various catalysts, such as a system combining organocatalysis with a substoichiometric amount of an activating agent under mild, open-air conditions. researchgate.net Another approach utilizes a solid acid catalyst, such as a Lewis acidic ionic liquid immobilized on diatomite earth, under ultrasonic irradiation to facilitate the reaction. researchgate.net

C-H Functionalization: Rhodium-catalyzed amidation of benzoic acids with isocyanates through directed C-H functionalization, followed by decarboxylation, provides a novel route to N-aryl benzamides. nih.gov This strategy uniquely employs the carboxylate group as a removable directing group. nih.gov

Reductive Coupling and Oxidative Amidation: Iron-mediated transamidation of nitroarenes with acyl chlorides offers an efficient pathway to N-aryl amides. rsc.org Similarly, oxidative amidation reactions, for instance, using an I2–TBHP system to convert benzylamines, represent another modern approach to benzamide synthesis. researchgate.net

Friedel-Crafts Carboxamidation: A direct conversion of arenes to primary benzamides can be achieved through electrophilic aromatic substitution using cyanoguanidine in the presence of a Brønsted superacid. nih.gov

Optimized Synthetic Pathways to 4-chloro-N-(2-methoxyphenyl)benzamide

The specific synthesis of this compound is most directly achieved through a classical amide coupling reaction.

The established laboratory synthesis of this compound involves the reaction of 4-chlorobenzoyl chloride with o-anisidine (B45086) (2-methoxyaniline). nih.gov In a typical procedure, a solution of 4-chlorobenzoyl chloride in chloroform (B151607) is treated with o-anisidine and refluxed for several hours under a nitrogen atmosphere. nih.gov Following the reaction, the mixture is washed with aqueous acid and base to remove unreacted starting materials and by-products, and the final product is purified by crystallization from methanol, affording yields as high as 87%. nih.gov

The mechanism of this reaction follows the general pathway of nucleophilic acyl substitution. The nitrogen atom of the o-anisidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-chlorobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. An external base or an excess of the amine starting material is typically required to neutralize the HCl generated during the reaction.

Mechanistic studies on related amide formations provide deeper insights. For example, density functional theory (DFT) studies on ruthenium-pincer complex-catalyzed amide synthesis from aryl epoxides and amines show a multi-step process involving isomerization, aldimine condensation, and final amide formation. rsc.org In other systems, such as the reaction between thioesters and primary amines, arylthiols have been shown to catalyze the amidation, lowering the energy barrier of the reaction. nih.gov Computational studies suggest that the mechanism for some reactions between azines and amidines proceeds through an addition/N2 elimination/cyclization pathway rather than a traditional Diels-Alder sequence. nih.govresearchgate.net

While the direct acylation of o-anisidine with 4-chlorobenzoyl chloride is effective, the broader field of N-aryl benzamide synthesis has seen extensive optimization of catalyst systems and reaction conditions to improve efficiency, yield, and substrate scope. rsc.orgacs.org

Transition metal catalysis is a cornerstone of modern amide synthesis. Various systems have been developed that offer advantages over traditional methods:

Iron-Mediated Synthesis: The reaction of nitroarenes with acyl chlorides can be efficiently mediated by iron dust in water, providing good to excellent yields of N-aryl amides. rsc.org Optimization of this system showed that other metal reductants like zinc or magnesium were not as effective. rsc.org

Rhodium-Catalyzed Amidation: Rhodium catalysts have been employed for the ortho-amidation of benzoic acids via C-H functionalization, offering a route to meta-substituted N-aryl benzamides that are otherwise difficult to access. nih.gov

Copper-Catalyzed Coupling: Copper-catalyzed cross-coupling of N-methoxy arylamides with arylboronic acids has been shown to selectively form C-O bonds, highlighting how catalyst choice can direct reaction pathways. mdpi.com This reaction was found to require oxygen and was performed at high temperatures in dichloroethane (DCE). mdpi.com

The choice of solvent, base, and temperature are critical parameters that are optimized for each specific synthetic protocol. For instance, in the synthesis of certain arylbenzamides, using triethylamine (B128534) as a base favored diacylation, whereas using pyridine (B92270) led predominantly to monoacylation. wits.ac.za

Table 1: Comparison of Modern Catalytic Systems for N-Aryl Benzamide Synthesis

| Catalyst System | Reactants | Key Features | Ref. |

|---|---|---|---|

| Iron dust / H₂O | Nitroarenes + Acyl Chlorides | Uses an inexpensive and environmentally benign metal reductant. | rsc.org |

| [RhCp*Cl₂]₂ / AgSbF₆ / Cs₂CO₃ | Benzoic Acids + Isocyanates | Enables C-H activation and decarboxylation for unique substitution patterns. | nih.gov |

| CuI / Na₃PO₄·12H₂O | N-Methoxy Amides + Arylboronic Acids | Selectively catalyzes C-O bond formation over C-N coupling. | mdpi.com |

| Diatomite earth@IL/ZrCl₄ | Carboxylic Acids + Amines | Green, reusable solid acid catalyst used with ultrasonic irradiation. | researchgate.net |

Synthesis of Structurally Modified this compound Analogues

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships for various applications. Modifications can be made to the aromatic rings or the central amide linkage.

Varying the substituents on either the benzoyl or the N-phenyl ring is a primary strategy for creating analogues. This is typically achieved by using different starting materials in the standard amide coupling reaction.

Varying the Benzoyl Moiety: Instead of 4-chlorobenzoyl chloride, one can use other substituted benzoyl chlorides. For example, the synthesis of 2-chloro-N-(4-methoxyphenyl)benzamide is achieved by reacting 2-chlorobenzoyl chloride with 4-methoxyaniline. nih.gov

Varying the N-Aryl Moiety: A wide range of substituted anilines can be used in place of o-anisidine. The synthesis of 4-chloro-N-(3-methoxyphenyl)benzamide, for instance, uses 3-methoxyaniline as the amine component. iucr.org Research into potential anti-cancer agents involved the synthesis of a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives, demonstrating the ability to incorporate complex functionality on the N-aryl ring. researchgate.net

These substitutions allow for fine-tuning of the electronic and steric properties of the final molecule. For example, in an Fe-mediated synthesis, benzoyl chlorides with electron-donating groups generally gave higher yields of the corresponding anilides, while those with electron-withdrawing groups resulted in reduced yields. rsc.org

Table 2: Examples of Synthesized Analogues with Varied Ring Substituents

| Compound Name | Benzoyl Moiety Source | N-Aryl Moiety Source | Ref. |

|---|---|---|---|

| 2-Chloro-N-(4-methoxyphenyl)benzamide | 2-Chlorobenzoyl chloride | 4-Methoxyaniline | nih.gov |

| 4-Chloro-N-(3-methoxyphenyl)benzamide | 4-Chlorobenzoyl chloride | 3-Methoxyaniline | iucr.org |

| N-(2-Chloro-5-methoxyphenyl)benzamide | Benzoyl chloride | 2-Chloro-5-methoxynitrobenzene (reduced in situ) | rsc.org |

| 5-Chloro-2-methoxy-N-(4-(N-phenylsulphamoyl)phenyl)benzamide | 5-Chloro-2-methoxybenzoic acid (activated) | 4-Amino-N-phenylbenzenesulfonamide | researchgate.net |

Beyond altering the aromatic rings, the core structure can be modified at the amide linkage itself.

Thioamides: The carbonyl oxygen of the amide can be replaced with sulfur to form a thioamide. A convenient protocol for transforming N-aryl-substituted benzamides to N-aryl-substituted benzothioamides has been developed using novel thiating reagents. researchgate.net

Modifications via Multi-Component Reactions: Reactions like the Passerini reaction offer a way to construct complex molecules with amide-like linkages in a single step. A series of benzimidazole (B57391) derivatives featuring a carbonyl-amide linkage were synthesized from an acid, aldehydes, and an isocyanide at ambient temperature. nih.gov

N-Alkylation/Arylation: The amide nitrogen can be further functionalized. While direct N-alkylation can be challenging, catalytic methods are being developed. For instance, N-Boc protected amides can be used in Suzuki-Miyaura cross-coupling reactions to achieve N-C(O) bond activation and subsequent ketone synthesis, representing a modification of the amide for further transformation. nsf.gov Palladium-catalyzed hydroarylation of N-propargyl benzamides provides a direct route to N-allylbenzamides, which can then be cyclized to form other heterocyclic structures like oxazolines. acs.org

These advanced strategies provide a versatile toolkit for moving beyond simple benzamides to more complex and functionally diverse molecules.

Green Chemistry Principles in the Synthesis of Benzamide Derivatives

The synthesis of benzamides, a critical class of compounds in the pharmaceutical and materials industries, has traditionally relied on methods that are often inefficient and generate significant chemical waste. catalyticamidation.info Classical approaches, such as the Schotten-Baumann reaction, involve the use of highly reactive acyl chlorides, or the use of stoichiometric coupling reagents like carbodiimides (e.g., EDC) and phosphonium/uronium salts (e.g., HATU), which produce by-products that are difficult to separate and dispose of. catalyticamidation.infoucl.ac.uk In response to these challenges, the principles of green chemistry—which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances—are being increasingly applied to amide bond formation. chemmethod.com The ideal synthesis involves the direct condensation of a carboxylic acid and an amine, with water as the sole by-product, a transformation that is a key focus of modern catalytic research. catalyticamidation.info

Catalytic Direct Amidation

The development of catalytic methods for direct amidation is a cornerstone of green benzamide synthesis. These methods avoid the poor atom economy of stoichiometric activators. Boron-based catalysts have emerged as particularly effective.

Boric Acid and Boronic Acids: Simple and inexpensive catalysts like boric acid have been shown to effectively promote the amidation of carboxylic acids. sciepub.com Studies on the reaction between benzoic acid and benzylamine (B48309) demonstrate that increasing the catalyst loading of boric acid can significantly shorten reaction times, although with a potential trade-off in yield. sciepub.com More complex boronic acids and their esters can also catalyze these reactions with high efficiency, often under reflux conditions in solvents like toluene (B28343) with the removal of water. ucl.ac.ukrsc.org

Table 1: Effect of Boric Acid Catalyst Loading on the Amidation of Benzoic Acid

| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| 1 | 1 | 20 | 89 |

| 2 | 10 | 8 | 85 |

| 3 | 25 | 8 | 81 |

| 4 | 50 | 4 | 75 |

| Data sourced from a study on boric acid catalyzed amidation. sciepub.com |

Heterogeneous Catalysis: To simplify product purification and enable catalyst recycling, heterogeneous catalysts are being developed. A notable example is the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl₄). researchgate.net This solid acid catalyst facilitates the direct condensation of benzoic acids and amines under ultrasonic irradiation, offering short reaction times, high yields, and the ability to be recovered and reused multiple times without significant loss of activity. researchgate.net

Energy-Efficient Methodologies

Reducing energy consumption is another key principle of green chemistry. Microwave irradiation and sonication have been successfully employed to accelerate amide synthesis.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes compared to conventional thermal methods. rasayanjournal.co.innih.gov For instance, the hydrolysis of benzamide, which typically takes an hour under reflux, can be completed in just seven minutes with a 99% yield in a microwave reactor. rasayanjournal.co.inyoutube.com This rapid, localized heating not only saves energy but can also increase product yields and reduce the formation of by-products. nih.gov Microwave-assisted direct amidation of carboxylic acids and amines using catalysts like ceric ammonium (B1175870) nitrate (B79036) (CAN) can be performed efficiently, often without a solvent. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Reactions

| Reaction | Method | Reaction Time | Yield |

| Benzamide Hydrolysis | Conventional Reflux | 1 hour | ~20% |

| Benzamide Hydrolysis | Microwave | 7 minutes | 99% |

| Toluene Oxidation | Conventional Reflux | 10-12 hours | 40% |

| Toluene Oxidation | Microwave | 5 minutes | 40% |

| Comparative data for hydrolysis and oxidation reactions. rasayanjournal.co.in |

Ultrasonic Irradiation: Ultrasound serves as another green technology for promoting chemical reactions. In the synthesis of benzamides using the aforementioned diatomite earth@IL/ZrCl₄ catalyst, sonication at room temperature allows for reaction times as short as 15-60 minutes. researchgate.net

Alternative Reaction Media and Conditions

Eliminating volatile and hazardous organic solvents is a primary goal of green synthesis.

Solvent-Free Reactions: A clean and eco-friendly pathway for N-benzoylation involves the use of vinyl benzoate (B1203000) as both a reagent and a solvent. tandfonline.comtandfonline.com This method proceeds under catalyst- and activation-free conditions at room temperature, with the final amide product easily isolated by crystallization. tandfonline.comtandfonline.com

Aqueous and Biocatalytic Synthesis: Performing reactions in water is highly desirable from an environmental perspective. The integration of biocatalysis with chemocatalysis offers a promising route. For example, nitrile hydratase enzymes can hydrate (B1144303) nitriles to primary amides in an aqueous buffer, which can then undergo in-situ N-arylation using a copper catalyst. nih.gov This synergistic one-pot approach provides an alternative and more sustainable disconnection for synthesizing functionalized amides under mild, aqueous conditions. nih.gov Furthermore, enzymes such as lipases and amide bond synthetases are being explored for preparative amide synthesis directly in aqueous media, circumventing the need for organic solvents and protecting groups. acs.orgresearchgate.net

Flow Chemistry

Continuous flow chemistry provides significant advantages in terms of safety, control, and scalability. Reactions are performed by pumping reagents through a heated tube or reactor, allowing for precise control over temperature, pressure, and reaction time. nih.gov This technology enables the use of superheated solvents safely, which can dramatically increase reaction rates and yields. nih.gov Flow systems have been successfully applied to various amidation reactions, including the synthesis of precursors for complex pharmaceutical ingredients. nih.govbohrium.com

Transformations on the Aromatic Rings and Methoxy Group:

Design and Synthesis of Chemically Diverse Analogues for Structure-Activity Relationship (SAR) Exploration

The functionalization reactions described above are instrumental in the design and synthesis of diverse chemical libraries for exploring structure-activity relationships (SAR). By systematically altering specific parts of the 4-chloro-N-(2-methoxyphenyl)benzamide molecule, researchers can probe the chemical features essential for a desired activity.

SAR exploration often involves creating series of analogues where one part of the molecule is varied while the core is maintained.

Modification of the 4-Position: Using a variety of boronic acids in Suzuki coupling reactions or different amines in Buchwald-Hartwig aminations allows for the exploration of steric and electronic effects at the 4-position of the benzoyl ring.

Modification of the 2-Methoxyphenyl Ring: Analogues can be synthesized using different substituted anilines in the initial amide formation step. This allows for probing the importance of the methoxy group and its position on the ring.

Amide and Linker Modification: The amide bond can be replaced with other functionalities to explore its role as a hydrogen bond donor/acceptor or to alter the molecule's conformational flexibility. For instance, related studies on anticancer agents have involved converting a carbonyl group to a secondary alcohol or an alkene, or preparing hydrazide derivatives to assess the impact of these changes. acs.org

The synthesis of complex derivatives like 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides illustrates a multi-step approach to analogue generation, where the initial benzamide scaffold is heavily decorated with additional functional groups to build intricate structures for biological evaluation. nih.gov

Application of this compound as a Synthetic Intermediate or Building Block

Beyond its own chemical interest, this compound serves as a valuable synthetic intermediate for constructing more complex molecules, particularly heterocycles.

A clear example is its use in the synthesis of 4-chloro-N-(2-methoxyphenyl)benzamidoxime. researchgate.net This amidoxime derivative is itself a versatile building block. Amidoximes are known precursors for the synthesis of various five-membered heterocycles. For example, they can react with chloroacetyl chloride to form 1,2,4-oxadiazin-5-ones, or with α-aminoacid esters to yield 3,5-disubstituted-1,2,4-oxadiazin-6-ones. researchgate.net

Furthermore, the general class of N-substituted benzamides are precursors to other important structures. For example, related N-allylbenzamides, which can be synthesized via palladium-catalyzed methods, are key intermediates for producing oxazolines, a class of heterocycles widely found in pharmaceuticals and used as ligands in catalysis. acs.org Therefore, this compound acts as a foundational starting material, providing a gateway to a rich variety of heterocyclic systems through multi-step synthetic sequences.

Biological and Pharmacological Context

Reported Biological Activities of Structurally Related Benzamides

The substituted benzamide (B126) scaffold is a well-established pharmacophore. Compounds with this core structure have shown a remarkable range of biological activities. For instance, amisulpride (B195569) and sulpiride (B1682569) are known for their selective antagonism of dopamine (B1211576) D2/D3 receptors, making them effective in treating schizophrenia and dysthymia. nih.govnih.govresearchgate.net Other derivatives have been developed as potent and selective inhibitors of histone deacetylases (HDACs), which are promising targets in cancer therapy. nih.gov The structural versatility of benzamides has also led to their exploration as antimicrobial agents against various bacterial and fungal strains, as potassium channel blockers for treating cardiac arrhythmias, and as potential antidiabetic agents. nih.govnih.govmdpi.commdpi.com

Potential Areas for Future Biological Evaluation

Given the wide spectrum of activity exhibited by substituted benzamides, 4-chloro-N-(2-methoxyphenyl)benzamide and its analogues represent compounds of interest for biological screening. Based on the activities of structurally related molecules, future investigations could explore its potential as:

An anticancer agent: The substitution pattern could be evaluated for inhibitory activity against various cancer cell lines or specific enzymes like HDACs. nih.govresearchgate.net

A CNS agent: The compound could be screened for activity at dopamine or serotonin (B10506) receptors, which are relevant targets for psychiatric disorders. valpo.edu

An antimicrobial agent: Its efficacy could be tested against a panel of pathogenic bacteria and fungi. farmaciajournal.commdpi.com

Further research, including in vitro and in vivo studies, would be necessary to determine if this specific compound possesses any significant pharmacological activity.

Chemical Reactivity, Functionalization, and Derivatization Studies

Investigation of Reaction Mechanisms Involving the Benzamide (B126) Core

The reactivity of 4-chloro-N-(2-methoxyphenyl)benzamide is governed by the interplay of its constituent functional groups. The formation of the central amide bond itself is a cornerstone reaction, typically achieved through the nucleophilic acyl substitution of 4-chlorobenzoyl chloride with 2-methoxyaniline (o-anisidine). nih.gov This reaction proceeds efficiently, often under reflux conditions in a suitable solvent like chloroform (B151607). nih.gov

The benzamide core is not merely a passive linker; it actively participates in and influences various chemical transformations. The amide group can act as a directing group in transition-metal-catalyzed reactions, such as C-H activation, enabling functionalization at specific positions on the aromatic rings. researchgate.net Palladium-catalyzed reactions are particularly relevant. While the compound itself contains a reactive C-Cl bond, related benzamide structures are known to participate in complex catalytic cycles. For instance, palladium(II) catalysts can coordinate with amide-containing molecules to facilitate transformations like hydroarylation, proceeding through intermediates where the metal center interacts with the molecule's unsaturated portions. acs.org

The solid-state architecture, stabilized by intermolecular forces, also plays a role in its reactivity. In the crystal structure of this compound, intermolecular Cl···O interactions lead to the formation of centrosymmetric dimers. nih.gov In related isomers, intermolecular N—H···O hydrogen bonds are observed to link molecules into chains. nih.govdoaj.org These non-covalent interactions can influence the accessibility of reactive sites in solid-phase reactions.

A summary of key interactions and the primary synthesis reaction is provided below.

| Interaction/Reaction | Description | Significance | Reference |

| Amide Bond Formation | Reaction of 4-chlorobenzoyl chloride with o-anisidine (B45086). | Primary synthetic route to the title compound. | nih.gov |

| Intermolecular Cl···O | An interaction distance of 3.1874 (9) Å generates dimers in the crystal lattice. | Influences crystal packing and solid-state properties. | nih.gov |

| Intramolecular N—H···O | A weak intramolecular hydrogen bond contributes to the planarity of the methoxyphenyl-amide segment. | Stabilizes the molecular conformation. | nih.gov |

| C-H Activation | The amide group can serve as a directing group in transition-metal-catalyzed C-H functionalization. | Allows for site-selective modification of the aromatic rings. | researchgate.net |

Functional Group Transformations and Selective Modifications of this compound

The structure of this compound offers several handles for selective chemical modification. The key sites for functionalization are the chlorine atom on the benzoyl ring, the amide N-H bond, the methoxy (B1213986) group, and the aromatic rings themselves.

Mechanistic Investigations of Biological Activity Non Clinical Focus

In Vitro Enzyme Inhibition and Activation Assays

Currently, there is no publicly available data from in vitro enzyme inhibition or activation assays specifically for 4-chloro-N-(2-methoxyphenyl)benzamide.

Identification of Specific Enzyme Targets (e.g., hydrolases, transferases, kinases)

No specific enzyme targets, such as hydrolases, transferases, or kinases, have been identified for this compound in the scientific literature.

Elucidation of Inhibition Kinetics and Mechanism

As no enzyme targets have been identified, there is no information available regarding the inhibition kinetics (e.g., IC₅₀, Kᵢ values) or the mechanism of inhibition (e.g., competitive, non-competitive) for this compound.

Receptor Binding Profiling and Ligand-Target Interactions in Cellular Models

There are no published studies detailing the receptor binding profile of this compound. Research investigating its potential to bind to specific cellular receptors and the nature of these ligand-target interactions has not been reported.

Cellular Pathway Modulation Studies

Specific investigations into the effects of this compound on cellular pathways are not present in the available scientific literature.

Effects on Specific Signaling Pathways (e.g., apoptosis, cell cycle regulation) in Cell Lines

There is a lack of research on the effects of this compound on specific signaling pathways such as apoptosis or cell cycle regulation in any tested cell lines. While related benzamide (B126) derivatives have been shown to influence these pathways, no such data exists for this particular compound. For instance, a different compound, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide, has been reported to induce G2/M phase cell cycle arrest and apoptosis in HeLa human cervical cancer cells. colab.ws Similarly, certain 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives have been shown to arrest the G2/M cell cycle and induce apoptosis in pancreatic carcinoma cells. researchgate.net However, these findings cannot be directly attributed to this compound.

Investigation of Protein-Protein Interactions

No studies have been published that investigate the potential of this compound to modulate protein-protein interactions within a cellular context.

Structure-Biological Activity Correlations and Mechanistic Hypotheses

While dedicated mechanistic studies on the biological activity of this compound are not extensively available in public literature, an analysis of its structural features in the context of related benzamide derivatives allows for the formulation of several hypotheses regarding its potential biological activities and the underlying structure-activity relationships (SAR). The core structure of this compound comprises a 4-chlorobenzoyl group linked via an amide bond to a 2-methoxyphenyl moiety. Variations in the substitution patterns on both aromatic rings of similar benzamides have been shown to significantly influence their biological profiles, which range from antimicrobial and anticancer to anti-inflammatory and antidiabetic activities. nih.gov

The biological potential of benzamide derivatives is often linked to their ability to act as inhibitors of various enzymes, such as histone deacetylases (HDACs), or to interact with specific receptors. nih.gov The conformation of the molecule, particularly the dihedral angle between the two aromatic rings and the planarity of the amide linker, plays a crucial role in how the molecule fits into the binding pocket of a biological target. For this compound, crystallographic studies have determined that the two benzene (B151609) rings are inclined at a significant angle to each other. nih.gov This spatial arrangement is a key determinant for potential biological interactions.

In the context of antimicrobial activity, the presence of a halogen, such as the chloro group at the 4-position of the benzoyl ring, is a common feature in many biologically active compounds. This substituent can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes. Furthermore, the methoxy (B1213986) group at the ortho-position of the N-phenyl ring can influence the molecule's conformation through steric effects and can also participate in hydrogen bonding, which may be critical for binding to a target protein.

For instance, in a series of benzyl (B1604629) and phenyl guanidine (B92328) and aminoguanidine (B1677879) hydrazone derivatives, which share some structural similarities with benzamides, substitutions on the phenyl ring have been shown to modulate antimicrobial potency. A comparison of derivatives with different substitutions revealed that both the nature and position of the substituent are critical for activity. nih.gov While not a direct analogue, this highlights the importance of the substitution pattern on the N-phenyl ring in determining biological efficacy.

To illustrate the impact of substitutions on biological activity in related compound classes, the following table summarizes the antimicrobial activity of a series of substituted guanidine derivatives against S. aureus and E. coli.

| Compound | R1 | R2 | R3 | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) |

| 9c | H | H | H | 16-32 | - |

| 9n | MeO | H | H | 128 | - |

| 9o | H | Cl | H | 8 | - |

| 9p | H | F | F | 0.5 | - |

| 9q | H | F | F | 1 | - |

| Data sourced from a study on benzyl and phenyl guanidine and aminoguanidine hydrazone derivatives. nih.gov |

This data suggests that while a methoxy substitution in one series led to reduced potency compared to an unsubstituted analogue, halogen substitutions, particularly fluorine, were associated with high potency. nih.gov This underscores the nuanced role of substituents in modulating biological activity.

In the realm of anticancer research, certain substituted benzamides have been investigated as HDAC inhibitors. The mechanism often involves the benzamide moiety coordinating with a zinc ion in the active site of the enzyme. The substituents on the aromatic rings influence the binding affinity and selectivity. For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of both electron-donating (e.g., -CH3) and electron-withdrawing (e.g., -NO2) groups on the N-aryl ring was found to be favorable for inhibitory activity against α-glucosidase, an enzyme relevant to diabetes. nih.govchemspider.com

A mechanistic hypothesis for this compound, based on these related studies, would be its potential to act as a competitive inhibitor of a specific enzyme. The 4-chloro substituent could anchor the molecule in a hydrophobic pocket of the active site, while the amide linker and the 2-methoxyphenyl group could engage in hydrogen bonding and other interactions with key amino acid residues. The ortho-methoxy group, in particular, could play a role in orienting the phenyl ring for optimal binding and may also be involved in direct interactions with the target.

The following table presents data from a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, illustrating the impact of N-aryl substitution on α-glucosidase inhibition.

| Compound | N-Aryl Substituent | % Inhibition |

| 5a | Phenyl | 55.42 ± 0.12 |

| 5b | 2-Methylphenyl | 62.31 ± 0.15 |

| 5o | 2-Methyl-5-nitrophenyl | 85.12 ± 0.21 |

| 5p | 4-Nitrophenyl | 78.45 ± 0.19 |

| Data reflects inhibitory activity against α-glucosidase at a specific concentration. chemspider.com |

These findings demonstrate that the electronic and steric properties of the substituents on the N-aryl ring are critical for the biological activity of these benzamide derivatives. chemspider.com Although this compound belongs to a different structural subclass, these results support the hypothesis that its substitution pattern is a key determinant of its potential biological function. Further experimental studies are necessary to validate these hypotheses and to elucidate the specific biological targets and mechanisms of action of this compound.

Future Research Directions and Potential Applications in Academic Contexts

Development of 4-chloro-N-(2-methoxyphenyl)benzamide as a Molecular Probe

The development of molecular probes is a cornerstone of chemical biology, enabling the interrogation of complex biological systems. A molecular probe is a specialized molecule used to study the properties of other molecules or structures. The compound this compound possesses features that make it an intriguing candidate for development as a molecular probe. Its synthesis from 4-chlorobenzoyl chloride and o-anisidine (B45086) is a well-defined process, allowing for the potential introduction of reporter groups, such as fluorophores or affinity tags, necessary for detection and visualization in biological assays. nih.gov

The core structure, featuring two benzene (B151609) rings connected by an amide linkage, provides a scaffold that can be systematically modified. nih.gov The chlorine and methoxy (B1213986) substituents influence the molecule's electronic properties and spatial conformation, which could be fine-tuned to achieve specific binding to a biological target. Future research could focus on synthesizing derivatives of this compound that incorporate photoactivatable groups or radiolabels. Such probes would be invaluable for identifying and characterizing novel protein binding partners through techniques like affinity-based protein profiling or positron emission tomography (PET) imaging, respectively. The structural planarity of the methoxyphenyl-amide segment could contribute to interactions with planar regions of biomolecules, a feature that could be exploited in probe design. nih.gov

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a pivotal technology in modern drug discovery, allowing for the rapid assessment of large numbers of compounds for biological activity. combichemistry.com The integration of this compound and its analogues into HTS campaigns represents a significant opportunity for discovering novel biological functions. The straightforward synthesis of the parent compound facilitates the creation of a focused library of related structures, where the chloro and methoxy substituents are systematically varied to explore the structure-activity relationship (SAR). nih.gov

These libraries can be screened against a wide array of biological targets, from isolated enzymes to complex cellular pathways. combichemistry.com For instance, given that derivatives of substituted benzamides have shown activity as inhibitors of enzymes like Anoctamin 1 (ANO1), a library based on the this compound scaffold could be screened to identify new inhibitors of this or other ion channels. nih.gov Cell-based HTS assays using optical readouts can provide functional information on how these compounds affect processes like cell proliferation, migration, or signaling, which is particularly relevant in cancer research. combichemistry.comnih.gov The amenability of the benzamide (B126) scaffold to combinatorial chemistry further enhances its suitability for HTS, enabling the generation of vast chemical diversity around a core structure. combichemistry.com

Exploration of Novel Chemical Biology Applications

The chemical scaffold of this compound is a versatile starting point for exploring novel applications in chemical biology. Substituted benzamides are a well-established class of compounds with a history of diverse biological activities, including antipsychotic and antidepressant effects, primarily through the modulation of dopamine (B1211576) receptors. researchgate.netnih.gov This precedent suggests that this compound and its derivatives could be investigated as modulators of neurological targets.

Beyond neuroscience, the benzamide structure is found in compounds with other biological functions. For example, various benzamide derivatives have been explored as antifungal, antibacterial, and anticancer agents. researchgate.netresearchgate.net Research into derivatives of this compound could uncover new leads in these therapeutic areas. Studies on related compounds have shown that substitutions on the phenyl rings significantly influence biological activity. nih.govresearchgate.netnih.gov Therefore, synthetic efforts to create a diverse panel of analogues of this compound for biological evaluation could lead to the discovery of compounds with novel mechanisms of action. For example, derivatives have been synthesized and evaluated as potential anticancer agents, arresting the cell cycle and inducing apoptosis in cancer cell lines. researchgate.net This indicates a promising avenue for academic research to explore the potential of this specific compound scaffold in oncology.

Challenges and Opportunities in the Academic Research of Substituted Benzamides

The academic pursuit of substituted benzamides is not without its challenges, yet these are often coupled with unique opportunities. A major challenge in drug discovery, particularly for central nervous system disorders where benzamides have historically found application, is the gap between preclinical findings and clinical efficacy. researchgate.netnih.gov This "translation gap" is often due to a poor understanding of disease pathophysiology and a lack of predictive animal models. researchgate.netnih.gov

However, this challenge presents an opportunity for academic researchers to focus on fundamental target validation and the development of novel preclinical models. researchgate.netbirmingham.ac.uk Unlike industry, which may be constrained by commercial viability, academic labs can explore less conventional targets and mechanisms of action for substituted benzamides. There is a significant opportunity for academia to contribute by finding new uses for existing or abandoned compounds, a strategy known as repurposing. researchgate.net

Furthermore, the high failure rate and escalating costs of drug development in the pharmaceutical industry have created a space for academic drug discovery centers to take on early-stage projects. birmingham.ac.uk By creating portfolios of "investment-ready" projects, academic institutions can de-risk novel therapeutic concepts. birmingham.ac.uk Substituted benzamides represent a class of compounds ripe for such exploration. Their synthetic tractability and known propensity to interact with various biological targets make them an attractive area for academic research aimed at uncovering new biological pathways and potential therapeutic leads, thereby bridging the gap between basic science and clinical application. researchgate.netnih.govresearchgate.net

Q & A

Q. What is the standard synthetic route for 4-chloro-N-(2-methoxyphenyl)benzamide, and how are reaction conditions optimized?

The compound is synthesized by refluxing 4-chlorobenzoyl chloride with o-anisidine in chloroform under nitrogen for 2.5 hours. Post-reaction, the mixture is washed with 1 M HCl and saturated NaHCO₃ to remove unreacted reagents. The organic layer is dried (Na₂SO₄) and concentrated, yielding colorless crystals after methanol recrystallization (87% yield). Optimization involves controlling stoichiometry (1:1 molar ratio), inert atmosphere (N₂), and reflux temperature to minimize side reactions .

Q. How is the crystal structure of this compound determined, and what software is employed?

Single-crystal X-ray diffraction (SC-XRD) at 89 K resolves the structure. Data collection uses a Bruker APEXII CCD diffractometer with graphite-monochromated radiation. Refinement employs SHELXL97 (for H-atom placement via riding models) and Mercury for molecular graphics. Weak diffraction data (due to crystal quality) are corrected via multi-scan absorption methods (SADABS). The final R-factor is 0.039, with bond-length accuracy σ(C–C) = 0.002 Å .

Q. What spectroscopic methods confirm the compound’s structural purity?

- ¹H/¹³C NMR : Assigns aromatic protons and methoxy groups.

- Elemental Analysis : Matches calculated values (e.g., C: 64.09% vs. 64.25% theoretical).

- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and N–H bending (~3300 cm⁻¹) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing, and what methodologies identify these interactions?

Centrosymmetric dimers form via Cl1⋯O1 halogen bonds (3.187 Å). These dimers link into sheets parallel to [001] through C4–H4⋯O1 (2.65 Å) and C6–H6⋯π interactions (Table 1, ). Hydrogen-bond motifs (e.g., S(5) rings) are analyzed using SHELXL’s difference Fourier maps. Dihedral angles between aromatic rings (26.74°) and planarity deviations (≤0.04 Å) are quantified via Mercury’s geometry tools .

Q. What challenges arise in refining weakly diffracting crystals, and how are they mitigated?

Weak diffraction (low I/σ(I)) reduces data completeness. Mitigation strategies include:

- Multi-scan corrections (SADABS) for absorption and detector noise.

- Isotropic refinement for H-atoms on N1, while others use riding models (d(C–H) = 0.95–0.98 Å).

- Restraints on thermal parameters (Uiso) to prevent overfitting .

Q. How can this compound serve as a ligand in catalytic applications, such as Suzuki-Miyaura couplings?

Benzamide derivatives are functionalized with electron-withdrawing groups (e.g., Cl) to enhance metal coordination. In Suzuki reactions, palladium catalysts (e.g., Pd(PPh₃)₄) couple aryl halides with boronic acids. Catalytic activity is assessed via GC-MS to quantify biphenyl product conversion (e.g., >90% with optimized ligands). Ligand synthesis involves thiourea derivatization and characterization via ¹³C NMR .

Q. What methodological approaches analyze hydrogen bonding and conformational rigidity in similar benzamides?

- Hirshfeld Surface Analysis : Maps close contacts (e.g., O–H⋯N) using CrystalExplorer.

- Torsion Angle Calculations : Dihedral angles (e.g., 5.10° for the methoxyphenyl-amide segment) reveal planarity enforced by intramolecular N–H⋯O interactions.

- Density Functional Theory (DFT) : Computes interaction energies (e.g., Cl⋯O = −2.3 kcal/mol) to validate crystallographic findings .

Q. How are structural analogs designed to enhance biological activity, such as PPARδ antagonism?

Analog design focuses on:

- Covalent Binding : Introducing sulfonyl groups (e.g., pyridylsulfone in GSK3787) to target Cys249 in PPARδ.

- Bioisosteric Replacement : Substituting Cl with CF₃ improves metabolic stability.

- Pharmacokinetic Profiling : LC-MS/MS quantifies plasma half-life (e.g., t₁/₂ = 4.2 h in murine models). Activity is validated via gene expression assays (e.g., CPT1a inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.